Intramolecular Hydrogen Bonding Stabilizes Specific Conformers in (2-Methylenecyclopropyl)methanol, Unlike Cyclopropylmethanol
Microwave spectroscopy and quantum chemical calculations reveal that (2-methylenecyclopropyl)methanol exists as two distinct rotameric forms (conformer I and IX), both stabilized by intramolecular hydrogen bonds between the hydroxyl hydrogen and the pseudo-π electrons of the cyclopropyl ring (banana bonds). This intramolecular stabilization is absent in cyclopropylmethanol, which lacks the exocyclic methylene group that influences ring electron density [1].
| Evidence Dimension | Conformer energy difference (ΔE) between rotamer I and IX |
|---|---|
| Target Compound Data | Conformer IX is 0.4(3) kJ/mol more stable than conformer I |
| Comparator Or Baseline | Cyclopropylmethanol (no intramolecular hydrogen bond reported; no comparable energy difference data available) |
| Quantified Difference | 0.4 kJ/mol stabilization for conformer IX relative to conformer I (class-level inference of enhanced conformational specificity compared to non-methylenecyclopropyl analogs) |
| Conditions | Microwave spectroscopy in the 20-80 GHz spectral range; MP2/6-311++G**, G3, and B3LYP/6-311++G** calculations |
Why This Matters
The presence of intramolecular hydrogen bonding and distinct conformer populations can influence molecular recognition, binding affinity, and reactivity in enzymatic or catalytic processes, providing a structural basis for selecting this scaffold over simpler cyclopropyl alcohols.
- [1] Mollendal, H., Frank, D., & de Meijere, A. (2006). Structural and conformational properties and intramolecular hydrogen bonding of (methylenecyclopropyl)methanol, as studied by microwave spectroscopy and quantum chemical calculations. The Journal of Physical Chemistry A, 110(18), 6054-6059. View Source
